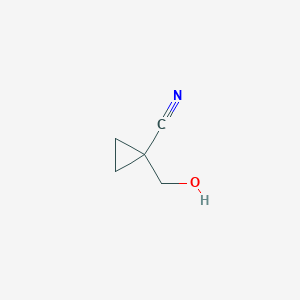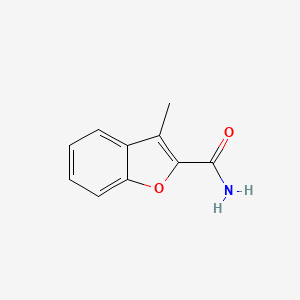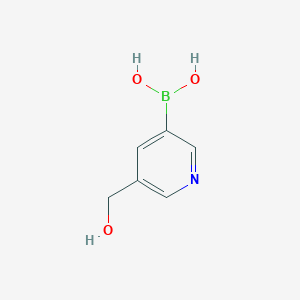
1-(Hydroxymethyl)cyclopropanecarbonitrile
Vue d'ensemble
Description
The compound 1-(Hydroxymethyl)cyclopropanecarbonitrile is a derivative of cyclopropane, which is a molecule of interest in various chemical syntheses due to its unique structure and reactivity. The presence of the hydroxymethyl group and the carbonitrile group on the cyclopropane ring can lead to a variety of chemical transformations, making it a valuable intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related cyclopropane derivatives has been explored in several studies. For instance, the synthesis of 5-hydroxymethyl-1,2,3,4-cyclohexanetetrol derivatives from exo-2-substituted endo-3-acetoxy-endo-5-acetoxymethyl-7-oxabicyclo[2.2.1]heptane compounds has been reported . Additionally, the preparation of optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid through cycloalkylation of dimethyl malonate with epichlorohydrin followed by Hofmann rearrangement has been achieved, demonstrating the versatility of cyclopropane derivatives in synthesis . Moreover, the diastereoselective synthesis of highly substituted methylenecyclopropanes from 3-(hydroxymethyl)cyclopropenes with Grignard reagents has been described, showcasing the reactivity of the hydroxymethyl group on the cyclopropane ring .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives has been studied using various spectroscopic techniques. The microwave spectrum of cyclopropane(1,1)dicarbonitrile, a related compound, has been analyzed, providing rotational constants and bond length estimations . This information is crucial for understanding the molecular geometry and electronic distribution in cyclopropane derivatives, which in turn influences their chemical behavior.
Chemical Reactions Analysis
Cyclopropane derivatives undergo a range of chemical reactions due to the strain in the three-membered ring and the reactivity of the substituents. The synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid illustrates the potential for cyclopropane derivatives to participate in peptide bond formation and adopt unique secondary structures . Additionally, the synthesis of racemic Z and E forms of 1-amino-1-aminomethyl-2-(hydroxymethyl)cyclopropane and their subsequent complexation with dichloroplatinum(II) highlights the ability of these compounds to form coordination complexes with metals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(Hydroxymethyl)cyclopropanecarbonitrile and its derivatives are influenced by the cyclopropane core and the functional groups attached to it. The strain in the cyclopropane ring can lead to increased reactivity, while the hydroxymethyl and carbonitrile groups introduce polar functionality that can affect solubility, boiling point, and other physicochemical parameters. The studies on related compounds provide insights into the behavior of these molecules under various conditions and their potential applications in chemical synthesis [1-6].
Applications De Recherche Scientifique
Microwave Spectrum Analysis
1-(Hydroxymethyl)cyclopropanecarbonitrile has been studied for its microwave spectrum, particularly in the range of 18 to 40 GHz. This study helps in understanding the molecular structure and dynamics of the compound. For instance, rotational constants obtained from such studies are valuable in physical chemistry and molecular physics (Pearson et al., 1975).
Ethylene Biosynthesis and Affinity Purification
In the context of ethylene biosynthesis, the compound has been used in the synthesis of analogues like 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid. Such compounds are significant in plant growth studies and can be utilized in affinity purification techniques and antibody generation (Pirrung et al., 1989).
Molecularly Imprinted Polymer Synthesis
The compound has applications in the synthesis of molecularly imprinted polymers (MIPs). These polymers are designed for specific binding and isolation of target molecules, such as 1-hydroxypyrene in human urine. This application is crucial in environmental and occupational health studies (Serrano et al., 2015).
Conformational Restriction in Biologically Active Compounds
It plays a role in restricting the conformation of biologically active compounds, improving their activity and assisting in investigating their bioactive conformations. Such applications are significant in the field of medicinal chemistry (Kazuta et al., 2002).
Biotransformation in Enantioselective Synthesis
The compound has been studied in the context of biotransformation using Rhodococcus sp. This process is essential for the enantioselective synthesis of cyclopropanecarboxylic acids and amides, which are valuable in various synthetic applications (Wang & Feng, 2003).
Safety And Hazards
This compound is classified as an irritant . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
1-(hydroxymethyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c6-3-5(4-7)1-2-5/h7H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCQBAJOOAMKBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621758 | |
| Record name | 1-(Hydroxymethyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Hydroxymethyl)cyclopropanecarbonitrile | |
CAS RN |
98730-77-9 | |
| Record name | 1-(Hydroxymethyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(hydroxymethyl)cyclopropane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol](/img/structure/B1322015.png)


![1-[3-(Cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1322024.png)


![4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1322032.png)

![8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1322036.png)


![[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methanol](/img/structure/B1322041.png)
![(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B1322042.png)
![5-tert-butylbenzo[d]oxazol-2(3H)-one](/img/structure/B1322045.png)